(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17385208
InChI: InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1
SMILES:
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.14 g/mol

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid

CAS No.:

Cat. No.: VC17385208

Molecular Formula: C8H7F2NO2

Molecular Weight: 187.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid -

Specification

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
IUPAC Name (2S)-2-amino-2-(2,4-difluorophenyl)acetic acid
Standard InChI InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1
Standard InChI Key COIWYFIMAXMSKX-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1F)F)[C@@H](C(=O)O)N
Canonical SMILES C1=CC(=C(C=C1F)F)C(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name is (S)-2-amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, with the molecular formula C₈H₈ClF₂NO₂ and a molecular weight of 228.61 g/mol . The core structure consists of a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, an amino group at the benzylic carbon, and a carboxylic acid moiety. The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological assays .

Stereochemical Configuration

The (S)-configuration at the chiral center (C2) is pivotal for its interactions with biological targets. Enantiomeric purity (>95%) is typically achieved through asymmetric synthesis or chiral resolution techniques .

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
CAS Number2241594-33-0
Molecular FormulaC₈H₈ClF₂NO₂
Purity≥95.0%
Hazard Statements (H)H302, H315, H319, H335
Precautionary Statements (P)P270, P271, P305+P351+P338

The compound’s aqueous solubility is enhanced by the hydrochloride salt, though exact solubility values require further characterization.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-2-amino-2-(2,4-difluorophenyl)acetic acid hydrochloride involves stereoselective methods to ensure high enantiomeric excess. Two primary strategies are employed:

Chiral Pool Synthesis

Starting from L-amino acids or derivatives, this approach leverages existing chirality. For example, L-phenylalanine may undergo fluorination at the aromatic ring followed by functional group interconversion to introduce the carboxylic acid and amine groups.

Asymmetric Catalysis

Metal-catalyzed asymmetric hydrogenation of α,β-unsaturated precursors is a widely used method. A rhodium catalyst with chiral ligands (e.g., BINAP) achieves enantioselectivity >90% .

Purification and Characterization

Purification typically involves recrystallization from ethanol/water mixtures, followed by HPLC analysis to confirm enantiopurity. Spectroscopic data (e.g., 1H^1H NMR, 13C^{13}C NMR) corroborate the structure:

  • 1H^1H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 1H, Ar-H), 7.10–6.90 (m, 2H, Ar-H), 4.20 (q, J = 7.2 Hz, 1H, CH), 3.15 (s, 2H, NH₂) .

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C-F) .

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